

Spectroscopic Data Interpretation of Acetophenone Oxime: A Technical Guide

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Compound of Interest

Compound Name: Acetophenone oxime

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This technical guide provides an in-depth analysis of the spectroscopic data for **acetophenone oxime**, a versatile organic compound with applications in synthetic chemistry. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation. This document presents a comprehensive overview of its characteristic spectroscopic features, detailed experimental protocols, and visual aids to facilitate understanding.

Spectroscopic Data Summary

The spectroscopic data for **acetophenone oxime** is summarized below. It is important to note that **acetophenone oxime** exists as a mixture of two geometric isomers, the E- and Z-isomers, which are distinguishable by NMR spectroscopy. The E-isomer is generally the major product.

[\[1\]](#)[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **Acetophenone Oxime** (500 MHz, DMSO-d₆)[\[2\]](#)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Major, E-isomer)	Chemical Shift (δ) ppm	Assignment (Minor, Z-isomer)
11.24	s	1H	N-OH	11.23	N-OH
7.65	d, J=7.7 Hz	2H	Ar-H (ortho)	7.94	Ar-H (ortho)
7.38 - 7.32	m	3H	Ar-H (meta, para)	7.52 - 7.49	Ar-H (meta, para)
2.15	s	3H	CH ₃	2.56	CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Acetophenone Oxime**

Chemical Shift (δ) ppm	Assignment
~155	C=N
~137	Ar-C (quaternary)
~129	Ar-CH
~128	Ar-CH
~126	Ar-CH
~12	CH ₃

Note: Specific ¹³C NMR chemical shifts can vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Acetophenone Oxime**

Frequency (cm ⁻¹)	Functional Group	Description
3212	O-H	Hydroxyl group stretch
1497	C=N	Imine group stretch

The presence of a broad absorption band around 3212 cm^{-1} is characteristic of the O-H group of the oxime, while the band at 1497 cm^{-1} confirms the presence of the C=N double bond, at the expense of the carbonyl (C=O) group from the starting material, acetophenone.^{[1][2]}

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Acetophenone Oxime**

m/z	Relative Intensity	Assignment
135	75%	$[M]^+$ (Molecular Ion)
118	22%	$[M - OH]^+$
106	40%	$[M - C_2H_3N]^+$
94	42%	$[M - C_2H_3NO]^+$
77	100%	$[C_6H_5]^+$ (Phenyl cation)

The mass spectrum shows a molecular ion peak at m/z 135, which corresponds to the molecular weight of **acetophenone oxime** (C_8H_9NO).^{[2][3]} The base peak at m/z 77 is characteristic of the phenyl cation.

Experimental Protocols

Synthesis of Acetophenone Oxime^{[4][5]}

This protocol describes a common laboratory procedure for the synthesis of **acetophenone oxime**.

Materials:

- Acetophenone
- Hydroxylamine hydrochloride ($NH_2OH \cdot HCl$)
- Sodium acetate trihydrate or Potassium hydroxide
- Ethanol

- Water
- Round-bottom flask, reflux condenser, heating mantle, beaker, ice bath, Buchner funnel, filter paper.

Procedure:

- Dissolve hydroxylamine hydrochloride and a base (such as sodium acetate or potassium hydroxide) in warm water in a round-bottom flask.^[4]
- In a separate flask, dissolve acetophenone in ethanol.
- Add the acetophenone solution to the hydroxylamine hydrochloride solution.
- Heat the mixture under reflux for approximately 20-60 minutes.^{[5][6]} The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After reflux, cool the reaction mixture. For crystallization, the hot solution can be filtered and the filtrate cooled in an ice bath.^[5] Alternatively, the cooled reaction mixture can be poured into cold water to precipitate the product.^{[6][4]}
- Collect the white crystalline product by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold 50% ethanol or cold water.^{[5][6]}
- Dry the purified **acetophenone oxime**. The product can be further purified by recrystallization from a suitable solvent like petroleum ether.^[6]

Spectroscopic Analysis

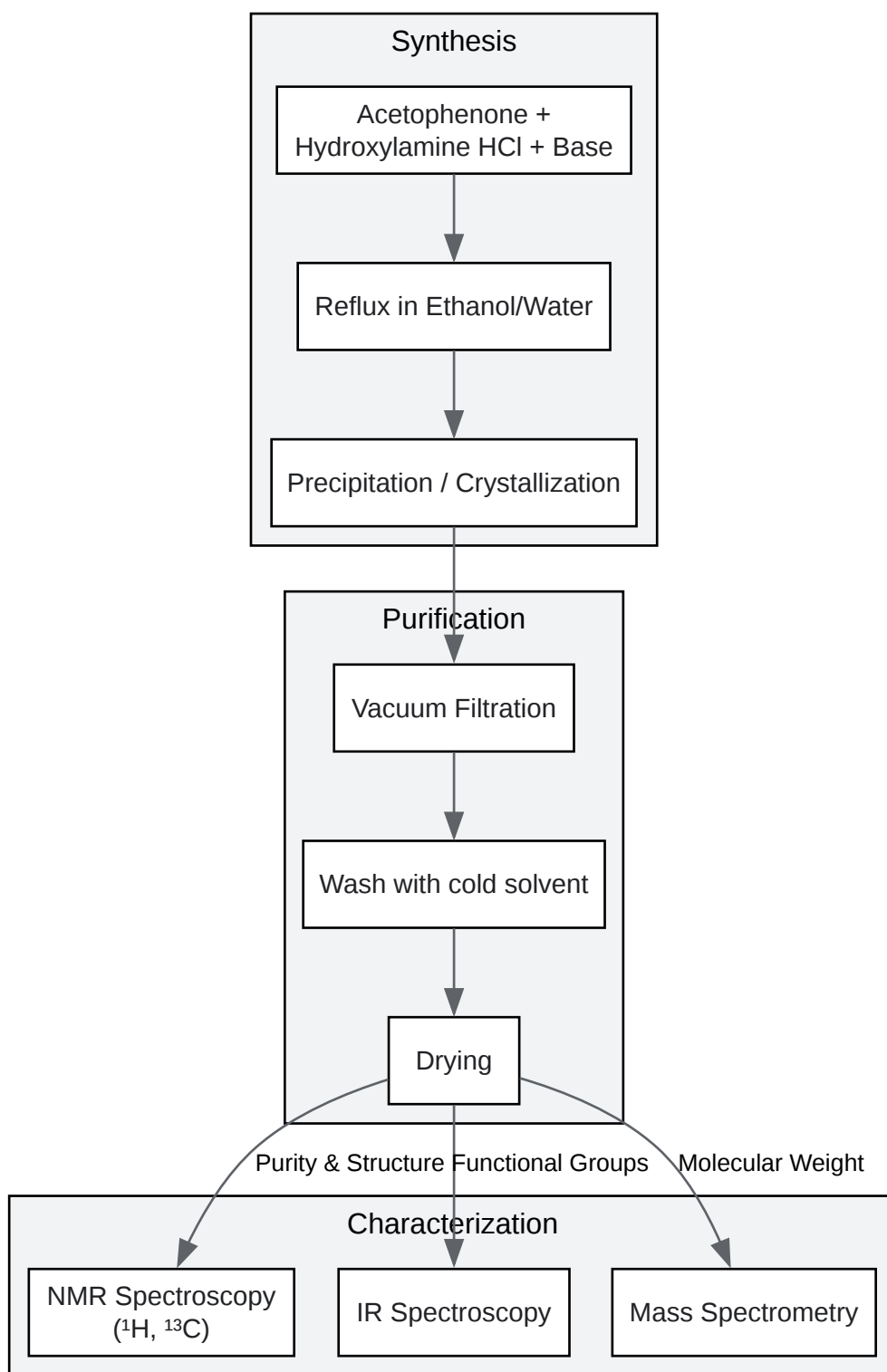
General Protocol:

- NMR Spectroscopy: Prepare a solution of the **acetophenone oxime** sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 or 500 MHz). Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integrals.

- **IR Spectroscopy:** Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm^{-1} .
- **Mass Spectrometry:** Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or via Gas Chromatography (GC-MS). Ionize the sample (e.g., by electron ionization) and record the mass-to-charge ratio (m/z) of the resulting ions.

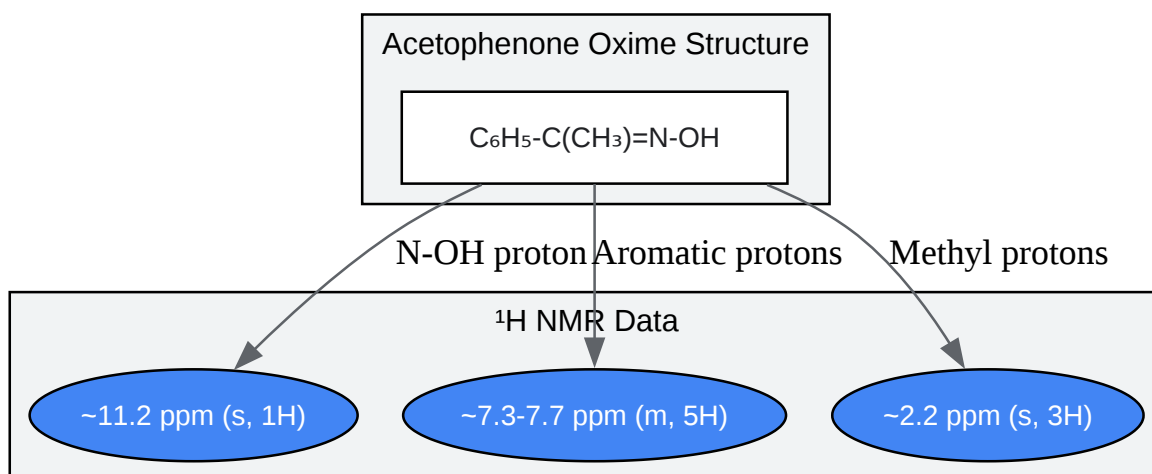
Visualized Workflows and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic data and the molecular structure of **acetophenone oxime**.



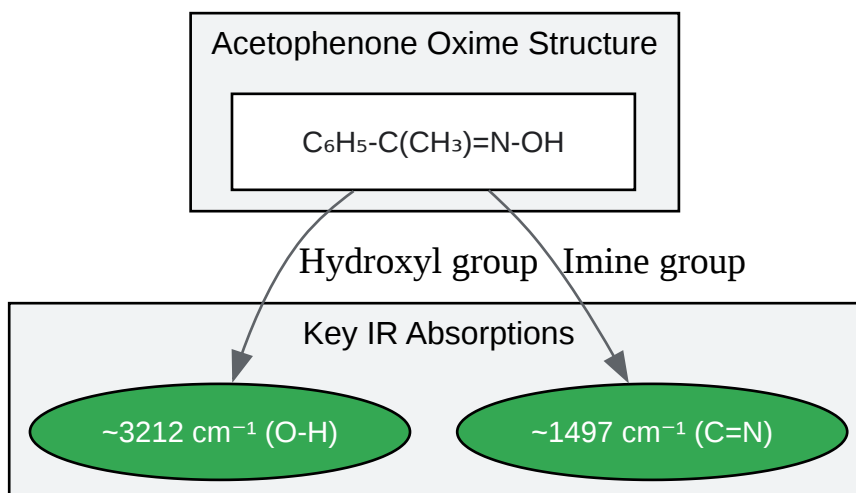
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Caption: Experimental workflow for the synthesis and characterization of **acetophenone oxime**.



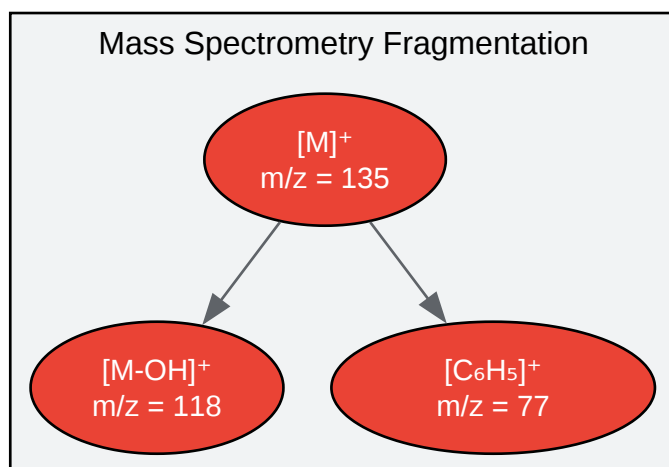
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Caption: Correlation of the ^1H NMR signals with the structure of **acetophenone oxime**.



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Caption: Key IR absorptions corresponding to the functional groups of **acetophenone oxime**.



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Caption: Primary fragmentation pathway of **acetophenone oxime** in mass spectrometry.

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